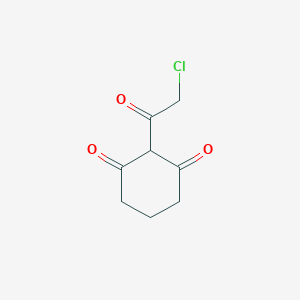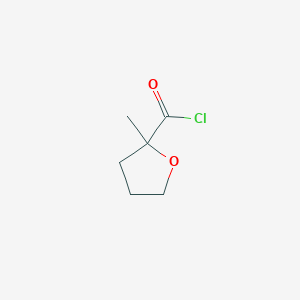
2-Methyltetrahydrofuran-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyltetrahydrofuran-2-carbonyl chloride (2-MeTHF) is a derivative of 2-methyltetrahydrofuran, a solvent that can be derived from renewable resources such as furfural or levulinic acid. It has gained attention due to its eco-friendly profile and potential as an alternative to traditional solvents in various chemical reactions .
Synthesis Analysis
The synthesis of 2-MeTHF-based compounds has been explored in several studies. For instance, a palladium-catalyzed cyclocarbonylation of 2-iodoanilines with acyl chlorides was performed in 2-MeTHF, yielding a variety of 2-substituted 4H-3,1-benzoxazin-4-one derivatives . This process highlights the use of 2-MeTHF as a green solvent in the synthesis of complex molecules.
Molecular Structure Analysis
While the molecular structure of 2-MeTHF itself is not directly discussed in the provided papers, the structure of related compounds synthesized in 2-MeTHF has been elucidated. For example, a multi-component synthesis of 2,2′-bifurans and 2-(thiophen-2-yl)furans was confirmed by single-crystal X-ray analysis, demonstrating the utility of 2-MeTHF in facilitating such reactions .
Chemical Reactions Analysis
2-MeTHF has been used as a solvent in various chemical reactions. It has been shown to enhance the chemoselectivity and yield of Grignard reagent additions to carbonyl compounds compared to tetrahydrofuran (THF) . Additionally, it has been used as a medium for biocatalysis, such as the regioselective enzymatic acylation of nucleosides , and for the synthesis of chiral alcohols by permeabilized recombinant Escherichia coli .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-MeTHF make it an attractive solvent for organic synthesis. It has a low miscibility with water, a suitable boiling point, and remarkable stability, which are advantageous for reactions involving organometallics, organocatalysis, and biotransformations . Its use in industry and academia is growing due to these favorable properties, and preliminary toxicology assessments suggest it could be extended to pharmaceutical chemistry .
Safety And Hazards
2-Methyltetrahydrofuran is highly flammable and harmful if swallowed . It may be harmful in contact with skin and causes skin irritation and serious eye damage . It is advised to keep away from heat, sparks, open flames, and other ignition sources . Use personal protective equipment and ensure adequate ventilation .
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyloxolane-2-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-6(5(7)8)3-2-4-9-6/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKJOESQIOHMFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyltetrahydrofuran-2-carbonyl chloride | |
CAS RN |
139049-95-9 |
Source


|
| Record name | 2-methyloxolane-2-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

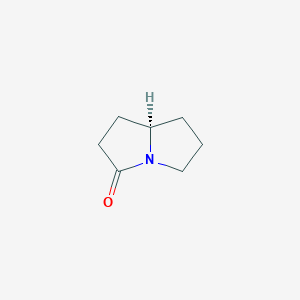


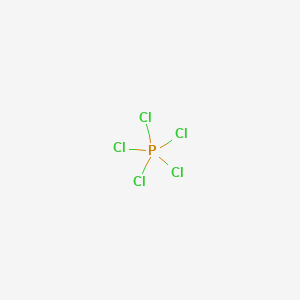

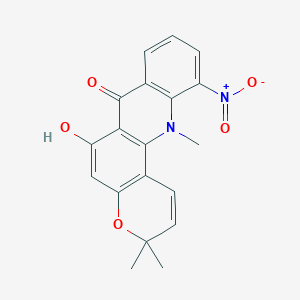
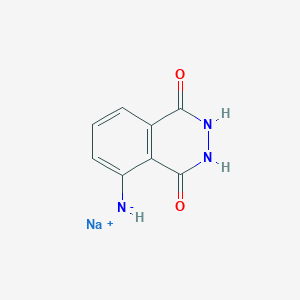
![(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B148390.png)


![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)
